

# Technical Support Center: Optimizing BMS-986165 Concentration for Experiments

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **BMS 961**

Cat. No.: **B1143288**

[Get Quote](#)

Welcome to the technical support guide for BMS-986165 (also known as Deucravacitinib). As researchers, scientists, and drug development professionals, achieving accurate and reproducible results is paramount. A critical, yet often challenging, step is determining the optimal concentration of a compound for your specific experimental model. This guide is designed to provide you with the foundational knowledge, practical protocols, and troubleshooting advice to confidently optimize BMS-986165 concentrations in your experiments.

The initial assumption that "**BMS 961**" was a typographical error for "BMS-986165" has been confirmed through the gathered search results, which consistently refer to BMS-986165 (Deucravacitinib) in the context of TYK2 inhibition and relevant experimental applications.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

## Frequently Asked Questions (FAQs)

### Q1: What is BMS-986165 and how does it work?

BMS-986165 is a first-in-class, oral, highly selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2).[\[2\]](#)[\[5\]](#) TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family.[\[16\]](#)[\[17\]](#) It plays a crucial role in the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[\[18\]](#)[\[19\]](#)[\[20\]](#) These cytokines are central to the pathogenesis of numerous immune-mediated inflammatory diseases.[\[16\]](#)[\[18\]](#)

Unlike traditional JAK inhibitors that bind to the highly conserved active site (the ATP-binding pocket) of the kinase domain, BMS-986165 has a unique mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2.[2][4][13] This allosteric binding locks the kinase in an inactive state, preventing its activation and downstream signaling.[2][4] This novel mechanism is the basis for its exceptional selectivity for TYK2 over other JAK family members (JAK1, JAK2, and JAK3).[3][9]

To visualize this pathway, consider the following diagram:



[Click to download full resolution via product page](#)

**Figure 1.** Mechanism of Action of BMS-986165 in the TYK2 Signaling Pathway.

## Q2: Why is determining the optimal concentration of BMS-986165 so important?

Optimizing the concentration is crucial for several reasons:

- **Efficacy:** Using a concentration that is too low will result in incomplete target inhibition and potentially false-negative results, where you might erroneously conclude the pathway is not relevant to your model.
- **Specificity:** While BMS-986165 is highly selective for TYK2, extremely high concentrations could lead to off-target effects, complicating data interpretation.[\[1\]](#) The compound is selective for TYK2 over a panel of 249 other kinases at 1  $\mu$ M but does show some activity against the JAK1 pseudokinase domain and BMPR2 at much higher concentrations than its TYK2 IC50. [\[1\]](#)
- **Avoiding Cytotoxicity:** All compounds can be toxic to cells at high concentrations. It is essential to work within a concentration range that effectively inhibits the target without causing significant cell death, which would confound your experimental readouts.
- **Reproducibility:** Establishing a well-defined optimal concentration ensures that your results are consistent and can be reliably reproduced by others.

## Q3: What is a good starting concentration range for in vitro experiments?

A logical starting point is to bracket the reported half-maximal inhibitory concentration (IC50). The IC50 is the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%. For BMS-986165, the potency varies depending on the specific assay:

| Assay Type                                             | Target/Endpoint                                                                 | Reported IC50 |
|--------------------------------------------------------|---------------------------------------------------------------------------------|---------------|
| Biochemical Assay                                      | Recombinant TYK2 Pseudokinase (JH2) Domain                                      | 0.2 nM[1][7]  |
| Cell-Based Assays                                      | IFN- $\alpha$ -induced STAT phosphorylation (pSTAT1, -2, -3, -5) in human PBMCs | 1-6 nM[1]     |
| IL-12-induced STAT4 phosphorylation in NK-92 cells     | 5 nM[1]                                                                         |               |
| IL-12-induced IFN- $\gamma$ production in human PBMCs  | 11 nM[1]                                                                        |               |
| IL-23, IL-12, and Type I IFN-driven cellular signaling | 2-14 nM[6][12]                                                                  |               |

Recommendation: For initial in vitro experiments, a good starting point is a 10-point dose-response curve centered around the low nanomolar range. For example, you could start with a range from 0.1 nM to 1  $\mu$ M. This wide range will help you capture the full dose-response curve and determine the IC50 in your specific cell type and assay conditions.

## Experimental Workflow for Concentration Optimization

A systematic approach is key to efficiently determining the optimal concentration of BMS-986165.



[Click to download full resolution via product page](#)

**Figure 2.** Step-by-Step Workflow for Optimizing BMS-986165 Concentration.

## Protocol: Determining the IC50 in a Cell-Based Assay

This protocol provides a general framework for a dose-response experiment using cytokine-stimulated cells.

**Objective:** To determine the concentration of BMS-986165 that inhibits 50% of the cytokine-induced signaling response (e.g., STAT phosphorylation).

**Materials:**

- Cells of interest (e.g., human PBMCs, NK-92 cells, or a relevant cell line)
- BMS-986165 stock solution (e.g., 10 mM in DMSO)[[7](#)][[21](#)]
- Appropriate cell culture medium
- Cytokine stimulant (e.g., IFN- $\alpha$ , IL-12, IL-23)
- Assay reagents for endpoint detection (e.g., antibodies for Western blot or flow cytometry, ELISA kit)
- 96-well plates

**Procedure:**

- Cell Plating: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
- Compound Preparation:
  - Perform a serial dilution of your BMS-986165 stock solution to create a range of concentrations. It is crucial to perform an intermediate dilution from the high-concentration DMSO stock into cell culture medium to minimize DMSO concentration in the final wells (typically  $\leq 0.1\%$ ).
  - Include a "vehicle control" (medium with the same final DMSO concentration but no inhibitor) and a "no stimulant" control.
- Pre-incubation: Add the diluted BMS-986165 or vehicle control to the appropriate wells. Pre-incubate the cells with the inhibitor for a period (e.g., 1-2 hours) to allow for cell penetration and target engagement.
- Stimulation: Add the cytokine stimulant (e.g., IL-12) to all wells except the "no stimulant" control. The concentration of the stimulant should be pre-determined to elicit a robust but sub-maximal response (e.g., the EC80).

- Incubation: Incubate for the appropriate time to allow for the signaling event to occur (e.g., 15-30 minutes for STAT phosphorylation).
- Endpoint Measurement: Lyse the cells and measure your endpoint. This could be:
  - Phospho-STAT levels: Measured by Western blot, flow cytometry, or a specific ELISA.
  - Downstream cytokine production: (e.g., IFN- $\gamma$ ) measured by ELISA after a longer incubation period (e.g., 24-48 hours).[\[1\]](#)
- Data Analysis:
  - Normalize the data: Set the signal from the "no stimulant" control as 0% inhibition and the signal from the "vehicle control + stimulant" as 100% response (or 0% inhibition).
  - Plot the percent inhibition versus the log of the BMS-986165 concentration.
  - Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC50 value.

## Troubleshooting Guide

### Q4: I am not seeing a clear dose-response effect. What could be wrong?

- Concentration Range: Your chosen range may be too narrow or completely outside the active window. Try a much broader range (e.g., from picomolar to micromolar) to find the active concentrations.
- Stimulant Concentration: If your cytokine stimulus is too strong (saturating), it may be difficult for the inhibitor to compete effectively. Try reducing the stimulant concentration to its EC50 or EC80.
- Assay Timing: The timing of pre-incubation, stimulation, and endpoint measurement is critical. For phosphorylation events, the peak signal is often transient (15-60 minutes). For gene expression or cytokine production, longer time points are needed. Optimize these timings for your specific system.

- Compound Solubility: BMS-986165 is typically dissolved in DMSO.[7][21] Ensure your stock is fully dissolved and that the final DMSO concentration in your assay is low and consistent across all wells. Poor solubility can lead to inaccurate concentrations.

## Q5: I am observing significant cell death at higher concentrations. How do I address this?

It is essential to distinguish between targeted anti-proliferative effects and non-specific cytotoxicity.

- Run a Parallel Cytotoxicity Assay: Use an assay like MTT, MTS, or a live/dead stain (e.g., Trypan Blue, Propidium Iodide) with the same concentrations of BMS-986165 and incubation times as your primary experiment, but without the cytokine stimulant.
- Determine the CC50: Calculate the cytotoxic concentration 50 (CC50), which is the concentration that causes 50% cell death.
- Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to IC50 ( $SI = CC50 / IC50$ ). A high SI value ( $>10$ ) indicates that the compound's inhibitory effect occurs at concentrations well below those that cause general cytotoxicity, suggesting good specificity.
- Adjust Your Working Concentration: Choose a concentration for your subsequent experiments that is well below the CC50 (e.g., at least 10-fold lower) but still provides maximal or near-maximal target inhibition.

## Q6: How do I translate my in vitro concentration to an in vivo dose?

Translating an effective in vitro concentration to an in vivo dose is complex and depends on the compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties, such as absorption, distribution, metabolism, and excretion (ADME).

- Literature Precedent: Look for published in vivo studies. For BMS-986165, doses in mouse models of colitis and lupus have ranged from 1 mg/kg to 50 mg/kg.[1][8] In a mouse model of psoriasis, doses of 7.5, 15, and 30 mg/kg administered twice daily were shown to be effective.[6]

- Pharmacokinetic Data: Effective in vivo dosing aims to achieve plasma or tissue concentrations at or above the in vitro IC<sub>50</sub> for a sustained period. For example, in mice, a 7.5 mg/kg twice-daily dose provides drug levels at or above the mouse whole blood IC<sub>50</sub> of 100 nM for 19 hours.[\[6\]](#)
- Pilot Studies: If no data is available for your specific model, a pilot dose-finding study is necessary. Start with a low dose and escalate, monitoring for both efficacy (target engagement biomarkers) and toxicity.

By following this structured approach, you can confidently determine the optimal concentration of BMS-986165 for your experiments, ensuring data of the highest quality and integrity.

## References

- Tyrosine Kinase 2 (TYK2) Immune Pathway. Bristol Myers Squibb. [\[Link\]](#)
- The Role of TYK2 in Immunology. Bristol Myers Squibb. [\[Link\]](#)
- TYK2 Tyrosine Kinase 2 - Immunology Pathways. Bristol Myers Squibb. [\[Link\]](#)
- Ohyama, Y., et al. (2022). Current understanding of the role of tyrosine kinase 2 signaling in immune responses. *Immunity, Inflammation and Disease*. [\[Link\]](#)
- Catlett, I. M., et al. (2022). First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2. *Clinical Pharmacology & Therapeutics*. [\[Link\]](#)
- Tyrosine kinase 2. Wikipedia. [\[Link\]](#)
- Deucravacitinib. Wikipedia. [\[Link\]](#)
- Deucravacitinib: A Deuterated First-in-Class Oral Allosteric TYK2 JH2 Inhibitor Originating from a Phenotypic Screen. Drug Hunter. [\[Link\]](#)
- Chimalakonda, A., et al. (2020). Selective Inhibition of Tyrosine Kinase 2 With Deucravacitinib (BMS-986165) Compared With Janus Kinase 1–3 Inhibitors. Fall Clinical Dermatology Conference. [\[Link\]](#)

- Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis. *Journal of Drugs in Dermatology*. [\[Link\]](#)
- An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis. *ClinicalTrials.Veeva*. [\[Link\]](#)
- Effectiveness and Safety of BMS-986165 Compared to Placebo and Active Comparator in Participants With Psoriasis. *ClinicalTrials.gov*. [\[Link\]](#)
- BMS-986165, an Oral, Selective Tyrosine Kinase 2 (TYK2) Inhibitor: Evaluation of Changes in Laboratory Parameters in Response to Treatment in a Phase 2 Trial in Psoriasis Patients. *ResearchGate*. [\[Link\]](#)
- Wroblewski, S. T., et al. (2019). Highly Selective Inhibition of Tyrosine Kinase 2 (TYK2) for the Treatment of Autoimmune Diseases: Discovery of the Allosteric Inhibitor BMS-986165. *Journal of Medicinal Chemistry*. [\[Link\]](#)
- Deucravacitinib (BMS-986165). *AdooQ Bioscience*. [\[Link\]](#)
- An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis. *ClinicalTrials.gov*. [\[Link\]](#)
- Catlett, I., et al. (2022). Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial. *ResearchGate*. [\[Link\]](#)

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## Sources

- 1. [caymanchem.com](http://caymanchem.com) [[caymanchem.com](http://caymanchem.com)]

- 2. First-in-human study of deucravacitinib: A selective, potent, allosteric small-molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Deucravacitinib - Wikipedia [en.wikipedia.org]
- 6. Deucravacitinib (BMS-986165) | TYK2 (tyrosine kinase 2) inhibitor | CAS 1609392-27-9 | BMS986165; Tyk2-IN-4 | InvivoChem [invivochem.com]
- 7. Deucravacitinib (BMS-986165) | TYK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. drughunter.com [drughunter.com]
- 9. skin.dermsquared.com [skin.dermsquared.com]
- 10. An Investigational Study to Evaluate Experimental Medication BMS-986165 Compared to Placebo and a Currently Available Treatment in Participants With Moderate-to-Severe Plaque Psoriasis [ctv.veeva.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. abmole.com [abmole.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. adooq.com [adooq.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. bms.com [bms.com]
- 17. Tyrosine kinase 2 - Wikipedia [en.wikipedia.org]
- 18. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 19. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 20. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 21. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing BMS-986165 Concentration for Experiments]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1143288#optimizing-bms-961-concentration-for-experiments>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)